molecular formula C10H9N3O6S2 B15172960 N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid

Cat. No.: B15172960
M. Wt: 331.3 g/mol
InChI Key: REKIKUCFIGFNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is a chemical compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a benzothiadiazole ring system attached to an aspartic acid moiety through a sulfonyl linkage. Benzothiadiazole derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with aspartic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes and organic solar cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycine: Similar structure but with a glycine moiety instead of aspartic acid.

    N-(2,1,3-benzothiadiazol-4-ylsulfonyl)alanine: Contains an alanine moiety instead of aspartic acid.

    N-(2,1,3-benzothiadiazol-4-ylsulfonyl)valine: Features a valine moiety instead of aspartic acid.

Uniqueness

N-(2,1,3-benzothiadiazol-4-ylsulfonyl)aspartic acid is unique due to the presence of the aspartic acid moiety, which introduces additional functional groups and potential sites for interaction. This can enhance the compound’s versatility and applicability in various scientific research fields compared to its analogs with simpler amino acid moieties.

Properties

Molecular Formula

C10H9N3O6S2

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanedioic acid

InChI

InChI=1S/C10H9N3O6S2/c14-8(15)4-6(10(16)17)13-21(18,19)7-3-1-2-5-9(7)12-20-11-5/h1-3,6,13H,4H2,(H,14,15)(H,16,17)

InChI Key

REKIKUCFIGFNSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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